3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE
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Overview
Description
3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE is a heterocyclic compound that features both pyrazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of 3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE typically involves the reaction of 4-nitro-1H-pyrazole with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base such as triethylamine in a solvent like acetonitrile. The reaction mixture is stirred at room temperature for a specified period to yield the desired product .
Chemical Reactions Analysis
3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring and exhibits high thermal stability and energetic properties.
Imidazole derivatives: These compounds share similar heterocyclic structures and are known for their broad range of biological activities.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine:
The uniqueness of this compound lies in its specific combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N5O3S |
---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
3-(4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H9N5O3S/c15-8(12-9-10-2-4-18-9)1-3-13-6-7(5-11-13)14(16)17/h2,4-6H,1,3H2,(H,10,12,15) |
InChI Key |
NHBQXNDDGIQGHH-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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